(S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride CAS number
(S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride CAS number
An In-depth Technical Guide to (S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride, a specialized chiral building block with significant applications in pharmaceutical research and development. This document details the compound's chemical identity, physicochemical properties, a representative synthetic pathway, and robust analytical methodologies for quality control. By elucidating the causality behind experimental choices and grounding protocols in established scientific principles, this guide serves as an essential resource for professionals engaged in the synthesis and application of complex chemical intermediates.
Compound Identification and Physicochemical Properties
(S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is a halogenated phenylalaninol derivative. The specific stereochemistry at the C2 position, combined with the chloro and fluoro substitutions on the phenyl ring, makes it a valuable and highly specific intermediate in the synthesis of complex molecular targets. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a final active pharmaceutical ingredient (API), making such building blocks critical in modern drug design.[1][2]
Table 1: Core Physicochemical and Identification Data
| Parameter | Value | Source |
| IUPAC Name | (2S)-2-amino-2-(3-chloro-2-fluorophenyl)ethanol;hydrochloride | BLDpharm |
| CAS Number | 1391506-22-1 | BLDpharm[3] |
| Molecular Formula | C₈H₁₀Cl₂FNO | BLDpharm |
| Molecular Weight | 226.08 g/mol | Smolecule[4] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)F)N.Cl | - |
| Physical Form | Solid | - |
| Storage | Keep in dark place, inert atmosphere, room temperature | - |
Synthesis and Stereochemical Integrity
The synthesis of chiral 1,2-amino alcohols such as this compound requires a strategy that precisely controls stereochemistry. A common and effective method is the asymmetric transfer hydrogenation of a corresponding α-amino ketone precursor.[5] This approach is favored for its operational simplicity and high enantioselectivity, often utilizing well-defined ruthenium catalysts.
The causality behind this choice lies in the catalyst's ability to create a chiral environment for the hydrogenation reaction. The catalyst, bearing a chiral ligand, preferentially directs the hydride transfer to one face of the prochiral ketone, yielding one enantiomer in high excess. The subsequent removal of protecting groups and formation of the hydrochloride salt affords the final product.
Caption: Representative synthetic workflow for stereoselective synthesis.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of this intermediate is paramount for its use in drug development. A multi-faceted analytical approach is required for a comprehensive Certificate of Analysis (CoA).[6]
Caption: A multi-technique workflow for quality control validation.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is designed to quantify the main compound and separate it from potential process-related impurities or degradation products.
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Objective: To determine the purity of the hydrochloride salt by area percentage.
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Rationale: A reversed-phase C18 column is selected for its versatility in retaining and separating moderately polar, aromatic compounds. A gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved from the main analyte peak.
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Methodology:
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System: HPLC or UPLC system with UV detector.[6]
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Column: C18, 2.5-5 µm, e.g., 4.6 x 150 mm.
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 220 nm.
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Injection Volume: 5-10 µL.
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Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.
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Gradient Program:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18.1-22 min: 5% B (re-equilibration)
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Acceptance Criteria: Purity (main peak area %) ≥ 98.0%. Individual impurity ≤ 0.2%.
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Protocol: Structural Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance provides unambiguous structural confirmation by mapping the chemical environment of protons.
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Objective: To confirm that the chemical structure of the sample is consistent with (S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride.
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Methodology:
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Solvent: Deuterated methanol (CD₃OD) or Dimethyl sulfoxide (DMSO-d₆), as the hydrochloride salt is soluble in these polar solvents.
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
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Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
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Data Interpretation: The resulting spectrum should exhibit characteristic signals corresponding to:
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Aromatic Protons: Complex multiplets in the aromatic region (~7.0-7.8 ppm), with splitting patterns consistent with a 1,2,3-trisubstituted benzene ring.
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Methine Proton (CH-N): A multiplet adjacent to the amino and alcohol groups.
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Methylene Protons (CH₂-O): Diastereotopic protons adjacent to the chiral center, appearing as distinct multiplets.
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The integration of these signals should correspond to the number of protons in each environment.
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Applications in Drug Development
(S)-2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol hydrochloride serves as a high-value intermediate, not typically an active ingredient itself. Its utility stems from the unique combination of structural features:
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Chiral Core: The (S)-amino alcohol moiety is a privileged scaffold found in numerous biologically active molecules, including beta-blockers, agonists for various receptors, and enzyme inhibitors.
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Halogenation: The chloro and fluoro substituents are strategically placed to modulate the electronic and steric properties of the molecule. Fluorine, in particular, is often incorporated to improve metabolic stability, enhance binding affinity, and alter lipophilicity, which are critical aspects of drug candidate optimization.[1]
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Reactive Handles: The primary amine and primary alcohol groups provide versatile points for synthetic elaboration, allowing for the construction of more complex drug candidates through amide bond formation, etherification, or other standard transformations.
This intermediate is primarily utilized in the synthesis of APIs targeting a range of therapeutic areas, including the central nervous system and cardiovascular diseases.[7]
References
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MySkinRecipes. (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol hydrochloride. Available from: [Link]
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Chemsrc. CAS#:1391376-63-8 | (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride. Available from: [Link]
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Chemspace. (2S)-2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride. Available from: [Link]
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SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Available from: [Link]
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Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available from: [Link]
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National Center for Biotechnology Information. (S)-2-Amino-2-(3-fluorophenyl)ethanol. PubChem Compound Summary. Available from: [Link]
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National Center for Biotechnology Information. 2-Amino-1-chloroethanol. PubChem Compound Summary. Available from: [Link]
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Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future Journal of Pharmaceutical Sciences. Available from: [Link]
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